Cas no 2137641-91-7 (Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate)

Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate is a fluorosulfonylated heterocyclic compound with applications in medicinal chemistry and organic synthesis. Its key structural features include an imidazopyridine core, which confers stability and reactivity, and a fluorosulfonyl group that enhances electrophilic character, making it useful for cross-coupling and nucleophilic substitution reactions. The ethyl carboxylate moiety further improves solubility and functionalization potential. This compound is particularly valuable as a versatile intermediate in the development of pharmaceuticals and agrochemicals, where its reactivity enables efficient derivatization. Its well-defined synthetic pathway and high purity make it a reliable choice for research and industrial applications requiring precise molecular modifications.
Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate structure
2137641-91-7 structure
Product name:Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
CAS No:2137641-91-7
MF:C10H9FN2O4S
Molecular Weight:272.252864599228
CID:5409394
PubChem ID:154832150

Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1-fluorosulfonylimidazo[1,5-a]pyridine-3-carboxylate
    • Z2907460491
    • EN300-729408
    • ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
    • 2137641-91-7
    • Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
    • インチ: 1S/C10H9FN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3
    • InChIKey: KFGRFLUCQUJEPW-UHFFFAOYSA-N
    • SMILES: S(C1=C2C=CC=CN2C(C(=O)OCC)=N1)(=O)(=O)F

計算された属性

  • 精确分子量: 272.02670611g/mol
  • 同位素质量: 272.02670611g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 422
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 86.1Ų

Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-729408-0.5g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 95.0%
0.5g
$1207.0 2025-03-11
Enamine
EN300-729408-0.1g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 95.0%
0.1g
$1106.0 2025-03-11
Enamine
EN300-729408-5.0g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 95.0%
5.0g
$3645.0 2025-03-11
1PlusChem
1P02AE8P-5g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 90%
5g
$4568.00 2023-12-19
1PlusChem
1P02AE8P-10g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 90%
10g
$6743.00 2023-12-19
1PlusChem
1P02AE8P-250mg
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 90%
250mg
$1491.00 2023-12-19
1PlusChem
1P02AE8P-50mg
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 90%
50mg
$1368.00 2023-12-19
Enamine
EN300-729408-0.05g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 95.0%
0.05g
$1056.0 2025-03-11
Enamine
EN300-729408-10.0g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 95.0%
10.0g
$5405.0 2025-03-11
Enamine
EN300-729408-2.5g
ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate
2137641-91-7 95.0%
2.5g
$2464.0 2025-03-11

Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate 関連文献

Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylateに関する追加情報

Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (CAS No. 2137641-91-7): A Comprehensive Overview

Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate, with the CAS number 2137641-91-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorosulfonyl group in its molecular structure imparts unique chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.

The chemical structure of Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate consists of an imidazopyridine core, which is a fused heterocyclic system containing nitrogen atoms at positions 1 and 5. The introduction of the fluorosulfonyl group at the 1-position enhances the electrophilicity of the molecule, facilitating further functionalization and derivatization. Additionally, the ester group at the 3-position provides a handle for chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

This compound has been extensively studied in recent years due to its potential as an intermediate in the synthesis of various pharmacologically active agents. The imidazopyridine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The fluorosulfonyl moiety further enhances these properties by improving metabolic stability and binding affinity to biological targets.

Recent research has highlighted the significance of fluorinated compounds in medicinal chemistry. The fluorine atom can modulate the electronic properties of molecules, leading to improved pharmacokinetic profiles. In particular, compounds containing fluorosulfonyl groups have shown promise in enhancing drug efficacy and reducing side effects. Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate exemplifies this trend, as it serves as a versatile building block for the development of next-generation therapeutics.

In vitro studies have demonstrated that derivatives of Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate exhibit significant activity against various disease-causing pathogens. For instance, some derivatives have shown potent inhibitory effects on enzymes involved in bacterial cell wall synthesis, making them promising candidates for novel antibiotics. Furthermore, preclinical studies have indicated that certain imidazopyridine-based compounds can selectively target cancer cells by inhibiting key signaling pathways associated with tumor growth and progression.

The synthesis of Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorosulfonyl group typically involves nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions. The ester functionality at the 3-position can be further modified through hydrolysis or transesterification to yield carboxylic acid derivatives or other esters with different solubility and bioavailability profiles.

The versatility of Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate as a synthetic intermediate has been demonstrated in several recent publications. Researchers have utilized this compound to develop novel inhibitors targeting enzymes such as kinases and proteases. These enzymes are often overexpressed in diseases like cancer and inflammation, making them attractive therapeutic targets. By modifying different parts of the imidazopyridine core and incorporating various substituents, chemists have been able to generate a library of compounds with distinct biological activities.

The use of computational methods has also played a crucial role in optimizing the synthesis and properties of Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate derivatives. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets, thereby guiding the design of more effective drugs. Additionally, computational studies have helped identify optimal reaction conditions for their synthesis, reducing experimental trial-and-error and improving overall yields.

In conclusion, Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate (CAS No. 2137641-91-7) is a highly valuable compound in pharmaceutical research due to its unique structural features and potential therapeutic applications. The presence of a fluorosulfonyl group enhances its biological activity and makes it an excellent scaffold for drug development. Recent advances in synthetic chemistry and computational methods have further expanded its utility as an intermediate for designing novel bioactive molecules. As research in this field continues to evolve, Ethyl 1-(fluorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate is expected to play an increasingly important role in the discovery and development of next-generation therapeutics.

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